molecular formula C6H10ClF2N3 B2421930 [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1864061-15-3

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No. B2421930
CAS RN: 1864061-15-3
M. Wt: 197.61
InChI Key: FTJNJGKGDWLGPK-UHFFFAOYSA-N
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Description

“[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1864061-15-3 . It has a molecular weight of 197.61 . The IUPAC name for this compound is (1-(2,2-difluoroethyl)-1H-pyrazol-3-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the manufacturer.

Scientific Research Applications

Synthesis and Characterization

  • Ambient-Temperature Synthesis : A study by Becerra, Cobo, and Castillo (2021) reports the synthesis of related N-pyrazolyl imines at ambient temperature, highlighting the importance of these compounds in chemical synthesis and their potential in various applications, including pharmaceuticals and agrochemicals (Becerra, Cobo, & Castillo, 2021).

  • Regioselective Synthesis : Alizadeh, Moafi, and Zhu (2015) describe a regioselective synthesis procedure for pyrazole derivatives, demonstrating the versatility and potential for targeted synthesis of specific pyrazole compounds (Alizadeh, Moafi, & Zhu, 2015).

Biochemical Applications

  • Inhibitory Properties in Alzheimer's Disease : Kumar et al. (2013) researched 3-aryl-1-phenyl-1H-pyrazole derivatives, finding that they exhibit inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes relevant in the context of Alzheimer's disease (Kumar et al., 2013).

  • Antimicrobial Properties : Visagaperumal et al. (2010) synthesized and evaluated 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives for their antimicrobial activities, indicating potential use in combating bacterial and fungal infections (Visagaperumal et al., 2010).

Chemical Properties and Interactions

  • Formation of Complexes with Metals : Choi et al. (2015) studied N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands forming complexes with cobalt, highlighting how such compounds can interact with metals and potentially be used in catalysis or material science applications (Choi et al., 2015).

  • Pesticide Activation : Wen et al. (2018) investigated glucose-fipronil conjugates, incorporating 1H-pyrazol-5-yl structures, for bioactivation by β-glucosidase, demonstrating their use in pro-pesticide applications (Wen et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNJGKGDWLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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